Isopropyl isovalerate

Description

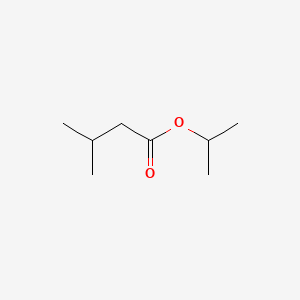

Structure

3D Structure

Properties

CAS No. |

32665-23-9 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

propan-2-yl 3-methylbutanoate |

InChI |

InChI=1S/C8H16O2/c1-6(2)5-8(9)10-7(3)4/h6-7H,5H2,1-4H3 |

InChI Key |

ZOIRKXLFEHOVER-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)OC(C)C |

Canonical SMILES |

CC(C)CC(=O)OC(C)C |

boiling_point |

142.0 °C |

density |

d17 0.85 0.848-0.853 (20°) |

Other CAS No. |

32665-23-9 |

physical_description |

colourless to pale yellow liquid |

Pictograms |

Flammable |

solubility |

insoluble in water; soluble in most organic solvents |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isopropyl Isovalerate

Chemical Synthesis Approaches for Esterification

The primary chemical method for synthesizing isopropyl isovalerate is through the esterification of isovaleric acid with isopropanol (B130326).

Catalytic Esterification Mechanisms (e.g., Fischer esterification principles)

Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol, facilitated by a strong acid catalyst. chemistrytalk.orgathabascau.ca The reaction is reversible, and equilibrium is established between the reactants and products. athabascau.camasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps: chemistrytalk.orgmasterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is often used, or one of the products, typically water, is removed from the reaction mixture. athabascau.ca

Solvent-Free Systems and Reaction Conditions in Chemical Synthesis

The synthesis of esters like this compound can be performed in solvent-free systems, which offers several advantages, including reduced environmental impact and lower operational costs. mdpi.comgoogle.com In such systems, the liquid reactants themselves act as the reaction medium.

Key reaction conditions that influence the yield and rate of esterification in solvent-free systems include:

It has been noted that using short-chain alcohols like isopropanol in solvent-free enzymatic production can be challenging as they can inactivate the enzyme. google.com However, chemical synthesis under these conditions is feasible.

Principles of Green Chemistry in Industrial Chemical Production

The principles of green chemistry are increasingly being applied to the industrial production of chemicals like this compound to create more sustainable and environmentally friendly processes. mdpi.comacs.org Key principles relevant to ester synthesis include:

By adhering to these principles, the chemical industry can reduce waste, minimize hazards, and lower the environmental footprint of ester production. acs.org

Biocatalytic and Enzymatic Synthesis

Biocatalytic synthesis, particularly using enzymes, presents a green and highly specific alternative to traditional chemical methods for producing esters like this compound. mdpi.comnih.gov

Enzyme Selection and Characterization for Ester Production (e.g., lipases)

Lipases are the most commonly used enzymes for ester synthesis due to their ability to catalyze esterification, transesterification, and other related reactions. mdpi.comscielo.br These enzymes are valued for their high specificity, which minimizes the formation of by-products. mdpi.com

The selection of a suitable lipase (B570770) is critical for efficient ester production and depends on factors such as: nih.gov

Commonly used lipases in ester synthesis include those from Candida species (like Candida antarctica Lipase B, often referred to as Novozym 435), Rhizomucor miehei, and Pseudomonas species. mdpi.comscielo.org.mxresearchgate.net Characterization of these enzymes involves determining their optimal operating parameters and their hydrolytic activity, which can sometimes be indicative of their esterification potential. mdpi.com

Optimization of Biocatalytic Reaction Parameters (e.g., temperature, pH, substrate concentration, water activity)

The efficiency of enzymatic ester synthesis is highly dependent on the optimization of various reaction parameters.

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which thermal denaturation leads to a rapid loss of activity. mdpi.com For many lipases used in ester synthesis, the optimal temperature typically lies between 30°C and 60°C. mdpi.comcirad.fr For instance, the synthesis of isopropyl palmitate using Novozym 435 showed increased conversion with temperature up to 60°C, with a decrease observed at 70°C. nih.gov

pH (in aqueous or biphasic systems): The pH of the reaction medium can significantly affect the ionization state of the enzyme's amino acid residues, thereby influencing its catalytic activity. nih.gov While many lipase-catalyzed reactions are performed in organic media where pH is not a direct factor, in systems containing water, maintaining an optimal pH is important. For some esterification reactions, a lower pH has been shown to promote ester production. researchgate.net For example, in the synthesis of certain benzyl (B1604629) esters, acidic conditions (pH 4.0) favored the reaction. mdpi.com

Water Activity (a_w): In non-aqueous or solvent-free systems, water activity is a critical parameter. wur.nl A minimal amount of water is essential for maintaining the active conformation of the lipase. cirad.fr However, an excess of water can shift the reaction equilibrium towards hydrolysis, the reverse of esterification, thereby reducing the ester yield. cirad.frresearchgate.net The optimal water activity for ester synthesis is typically low, often in the range of 0.2 to 0.5. cirad.fr Controlling water activity can be achieved by methods such as using salt hydrate (B1144303) pairs or pervaporation. uni-pannon.hu The effect of water activity on the Michaelis-Menten constant (K_m) has been studied, showing that the K_m for the alcohol substrate can increase significantly with increasing water activity, indicating a competition between water and the alcohol for the enzyme's active site. nih.gov

Interactive Data Table: Optimization of Enzymatic Ester Synthesis

| Parameter | General Optimal Range/Effect | Rationale |

|---|---|---|

| Temperature | 30°C - 60°C mdpi.comcirad.fr | Balances increased reaction rate with enzyme thermal stability. mdpi.com |

| pH | Varies; often slightly acidic to neutral for esterification researchgate.netncsu.edu | Affects the ionization state of the enzyme and substrates. nih.gov |

| Substrate Concentration | Optimized to avoid inhibition mdpi.comresearchgate.net | High concentrations of short-chain acids/alcohols can inhibit or inactivate lipases. mdpi.com |

| Water Activity (a_w) | Low (e.g., 0.2-0.5) cirad.fr | A minimal amount of water is needed for enzyme activity, but excess water promotes hydrolysis. cirad.frresearchgate.net |

Immobilization Techniques for Enhanced Biocatalyst Stability and Reusability

The industrial application of enzymes, such as lipases for the synthesis of esters like this compound, is often limited by their lack of long-term operational stability and the difficulty in their recovery and reuse. rsc.org Immobilization, the process of confining enzymes onto or within a solid support material, addresses these challenges directly. This technique not only facilitates easy separation of the biocatalyst from the reaction product, thereby preventing protein contamination, but also generally enhances enzyme stability. rsc.orgnih.gov An immobilized enzyme benefits from increased resistance to denaturation by heat or organic solvents and is protected from autolysis. rsc.org

The primary methods for enzyme immobilization can be categorized as adsorption, covalent bonding, entrapment, and cross-linking. rsc.orgnih.gov

Adsorption: This method relies on physical interactions, such as hydrophobic and van der Waals forces, to bind the enzyme to a carrier. rsc.org A common strategy involves interfacial activation on hydrophobic supports, which can be a reversible process, allowing for the reuse of the support material. mdpi.com To counteract enzyme leakage, which can occur with simple adsorption, physical cross-linking with polymers like polyethylenimine can be employed to enhance stability. mdpi.com Lipases immobilized via adsorption onto silicate (B1173343) supports have been used successfully in continuous-flow packed-bed reactors for ester synthesis. academie-sciences.fr

Covalent Bonding: This technique forms strong, stable bonds between the enzyme and the support matrix. nih.gov This irreversible method effectively prevents the enzyme from leaching into the reaction medium and often increases the enzyme's thermal stability and half-life. nih.gov For instance, lipases have been covalently attached to functionalized silica (B1680970) supports to maintain stability in aqueous environments. rsc.org

Entrapment: In this method, the enzyme is physically confined within the porous matrix of a support material. This technique is effective, but its efficiency can be influenced by mass transfer limitations of the substrate and product within the matrix. rsc.org

Cross-Linking: This carrier-free method involves creating covalent bonds between enzyme molecules using a bifunctional reagent like glutaraldehyde (B144438). academie-sciences.fr The result is an insoluble supramolecular structure known as a cross-linked enzyme aggregate (CLEA). nih.gov This approach maximizes the enzyme loading in the final biocatalyst. academie-sciences.fr A study on the synthesis of isopropyl ferulate utilized a lipase cross-linked onto a silica matrix with glutaraldehyde. nih.gov

The choice of immobilization support and technique is critical, as it can significantly modulate the biocatalyst's final properties, including activity and stability. mdpi.com The reusability of the immobilized biocatalyst is a key factor for economic feasibility. Research has shown that immobilized lipases can be used for multiple reaction cycles, although a gradual decrease in efficacy is typically observed. For example, a silica-bound lipase used for isopropyl ferulate synthesis retained a significant portion of its activity after several cycles. nih.gov

Table 1: Research Findings on Immobilized Lipase Reusability

| Biocatalyst System | Application | Reusability Findings | Citation |

|---|---|---|---|

| Silica-immobilized lipase with glutaraldehyde cross-linking | Synthesis of isopropyl ferulate | Retained approximately 66% of initial efficacy after the 5th repetitive cycle. | nih.gov |

| Candida antarctica lipase B (CALB) | General ester synthesis | Can be used in packed bed reactors to minimize contact with high water concentrations, enhancing stability. | rsc.org |

| Lipase immobilized on cotton cloth | Hydrolysis and ester synthesis | Described as an economical method achieving efficiency, adding value to textile industry waste. | acs.org |

Integrated Bioprocesses: Microbial Fermentation Coupled with Enzymatic Esterification

A significant advancement in biocatalysis is the development of integrated bioprocesses, where the microbial production of precursors (an alcohol and a carboxylic acid) is directly coupled with their enzymatic esterification to form the final product. nih.gov This strategy streamlines the production pipeline, potentially lowering costs by reducing the number of separate unit operations for precursor production, purification, and subsequent reaction. nih.govrsc.org

Another powerful integrated method combines fermentation with in situ product recovery and synthesis. Volatile fatty acids (VFAs) like isovaleric acid can be recovered from a fermentation broth using techniques such as liquid-liquid extraction with hydrophobic ionic liquids. rsc.org This extraction serves two purposes: it removes the VFA from the aqueous fermentation medium, which can be toxic to the microorganisms at high concentrations, and it transfers it to an organic phase where enzymatic esterification can occur efficiently. rsc.org A study demonstrated that the ionic liquid trihexyltetradecyl phosphonium (B103445) dibutylphosphate (B49430) could effectively extract VFAs, and subsequent enzymatic esterification with ethanol (B145695) in this medium achieved high conversion rates. rsc.org This integration of fermentation, extraction, and enzymatic reaction into a single process represents a highly efficient route for ester production.

Metabolic Engineering Strategies for Precursor Supply and Ester Yield

The efficiency of microbial production of this compound is fundamentally dependent on the intracellular availability of its precursors: isopropanol and isovaleric acid. Metabolic engineering provides a powerful toolkit to redesign microbial pathways to enhance the flux towards these specific molecules. conicet.gov.arnih.gov The general strategies involve overexpressing key biosynthetic enzymes, deleting competing pathways that drain precursors, and introducing heterologous pathways. nih.gov

Precursor Biosynthesis Pathways:

Isovaleric Acid: This branched-chain acid is derived from the 2-keto acid pathway, which are key intermediates in amino acid biosynthesis. researchgate.net Specifically, 2-ketoisocaproate is the direct precursor to leucine (B10760876) and can be converted to isovaleric acid.

Isopropanol: The biosynthesis of this branched-chain alcohol can be achieved via several engineered routes. One common pathway starts from acetyl-CoA, a central metabolite in cellular metabolism. researchgate.netgoogle.com Key enzymes in a potential pathway include thiolase, CoA transferase, acetoacetate (B1235776) decarboxylase, and a secondary alcohol dehydrogenase. researchgate.netresearchgate.net

Engineering Strategies for Enhanced Precursor Supply:

Increasing Acetyl-CoA Flux: Since acetyl-CoA is a foundational building block for isopropanol and fatty acids, strategies to increase its intracellular concentration are critical. nih.gov This can be achieved by overexpressing the native pyruvate (B1213749) dehydrogenase complex and deleting competing pathways, such as those leading to acetate (B1210297) formation. nih.gov

Engineering 2-Keto Acid Pathways: To increase the supply of isovaleric acid, the pathways leading to 2-keto acids can be enhanced. This involves co-expressing a suite of enzymes, such as acetolactate synthase (ALS), acetohydroxy acid isomeroreductase (AHIR), and dihydroxy acid dehydratase (DHAD). google.com The 2-keto acid is then converted to the desired alcohol or acid by a 2-keto acid decarboxylase (KDC) and an alcohol/aldehyde dehydrogenase. conicet.gov.arresearchgate.net

Heterologous Pathway Integration: Microorganisms like Escherichia coli and Clostridium species are often used as chassis organisms. researchgate.netconicet.gov.ar For example, an isopropanol-producing pathway from Clostridium acetobutylicum can be transferred into Clostridium ljungdahlii to enable the production of isopropanol from synthesis gas (CO/CO2). researchgate.net Similarly, alcohol acetyltransferase (AATase) enzymes, which catalyze the final esterification step, can be expressed heterologously in engineered E. coli to produce a variety of esters. conicet.gov.ar

These strategies have led to significant improvements in the production titers of the necessary precursors. The combination of precursor-producing pathways with an ester-forming enzyme like a wax ester synthase/diacylglycerol acyltransferase (WS/DGAT) in a single microbial host enables the de novo production of the final ester product from simple carbon sources like glucose. conicet.gov.ard-nb.info

Table 2: Examples of Metabolic Engineering for Precursor and Ester Production

| Engineered Organism | Target Product(s) | Key Genetic Modifications | Resulting Titer/Yield | Citation |

|---|---|---|---|---|

| Escherichia coli | Fatty Acid Branched-Chain Esters (FABCEs) | Expressed ws/dgat, aro10, adh2, fadD, alsS, and ilvCD genes. | 273 ± 40.9 mg/L with 99.3% being FABCEs. | d-nb.info |

| Clostridium ljungdahlii | Isopropanol, Ethanol, 3-Hydroxybutyrate | Introduced isopropanol pathway (thlA, ctfAB, adc) from C. acetobutylicum. | Up to 13.4 g/L isopropanol during gas fermentation. | researchgate.net |

| Escherichia coli coculture | Multi-methyl-branched esters (MBE) | Coculture of two strains, one for branched-chain alcohol (BCA) synthesis and one for multi-methyl-branched fatty acid and ester synthesis. | 20.1 ± 1.5 mg/L of BCA-derived MBE, a 45% improvement over monoculture. | nih.gov |

| Escherichia coli | Fatty Acid Short-Chain Esters (FASE) | Overexpressed ARO10, ADH2, tesA', and fadD in a fadE knockout strain. | Up to 1 g/L of FASE in fed-batch cultures. | conicet.gov.ar |

Life Cycle Sustainability Assessment of Enzymatic Ester Production

To evaluate whether enzymatic production routes are truly "greener" than conventional chemical methods, a comprehensive Life Cycle Sustainability Assessment (LCSA) is required. rsc.orgresearchgate.net An LCSA is an analytical tool that evaluates the environmental, economic, and social impacts of a product or process across its entire life cycle, typically from raw material extraction to the factory gate (a "cradle-to-gate" analysis). researchgate.netunits.itugent.be

For ester production, the LCSA compares the enzymatic process (using an immobilized lipase) against the traditional chemical process (often using a strong acid catalyst at high temperatures). rsc.orgugent.be The assessment considers inputs like raw materials (fatty acid, alcohol), energy (steam, electricity), and the production of the catalyst itself (immobilized enzyme vs. chemical catalyst), as well as outputs like the final product, by-products, and waste streams. researchgate.net

Key Findings from Comparative LCSA Studies:

Economic Impact: The economic picture is more complex. While enzymatic processes can reduce utility and feedstock costs, the total operating costs are often higher (a 40% increase was noted in one study) primarily due to the high cost of the immobilized enzyme and potentially higher labor costs associated with longer batch times. rsc.orgresearchgate.net However, profitability indicators suggest that switching to enzymatic production can still be a profitable venture. rsc.org Key factors for improving economic viability are reducing the batch time and, crucially, increasing the number of times the immobilized enzyme can be reused. researchgate.net

Social Impact: The social assessment can be mixed. Longer production times in enzymatic processes may increase metrics like "social medium risk hours." rsc.org However, these quantitative measures often fail to capture significant qualitative benefits, such as improved safety for workers due to the elimination of harsh chemical catalysts and less severe operating conditions. rsc.org

Table 3: Comparative Life Cycle Sustainability Assessment (LCSA) of Chemical vs. Enzymatic Ester Production (based on Isopropyl Palmitate model)

| Impact Category | Chemical Catalysis | Enzymatic Catalysis | Key Findings | Citations |

|---|---|---|---|---|

| Environmental | Higher energy use, more hazardous waste from catalyst neutralization. | 7-13% reduction in environmental impacts. | Reduced feedstock consumption, steam usage, and hazardous waste formation. | rsc.orgresearchgate.net |

| Economic | Lower catalyst cost, but higher energy and purification costs. | Higher operating costs (+40%) but potentially profitable. | Main cost driver is the immobilized enzyme; profitability depends on enzyme reuse and batch time. | rsc.orgresearchgate.net |

| Social | Higher risks associated with handling strong acid catalysts. | Increased "social medium risk hours" due to longer process time. | Qualitative benefits include improved worker safety, not fully captured by databases. | rsc.org |

Analytical Science and Advanced Characterization of Isopropyl Isovalerate

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental in the analysis of volatile compounds like isopropyl isovalerate. They allow for the separation of complex mixtures into individual components, which can then be identified and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. mdpi.comencyclopedia.pub In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. mdpi.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. researchgate.netnih.gov This mass spectrum acts as a chemical fingerprint, allowing for the confident identification of this compound by comparing it to spectral libraries. nih.gov

GC-MS is instrumental in creating volatile profiles of various products, including fruit juices, alcoholic beverages, and other food items where esters like this compound contribute significantly to the aroma. researchgate.netmdpi.combohrium.com The technique's high sensitivity and specificity make it ideal for detecting and identifying even trace amounts of these compounds in complex matrices. nih.gov For enhanced quantification, GC can be operated in selected ion monitoring (SIM) mode, which focuses on specific ion fragments characteristic of the target analyte, thereby increasing sensitivity and reducing matrix interference. tandfonline.comtandfonline.com

| Parameter | Typical Setting | Reference |

| Column Type | Rtx-5MS, DB-5, or similar non-polar column | mdpi.comtandfonline.com |

| Column Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film thickness | tandfonline.com |

| Carrier Gas | Helium | mdpi.comtandfonline.com |

| Oven Temperature Program | Initial temp: 35-60°C, ramped to 234-250°C | mdpi.comtandfonline.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.govtandfonline.com |

| Mass Analyzer | Quadrupole or Ion Trap | mdpi.comtandfonline.com |

| Acquisition Mode | Full Scan (m/z 29-300) or SIM | tandfonline.com |

Headspace Solid-Phase Microextraction (HS-SPME) as a Sample Preparation Method for GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique frequently coupled with GC-MS for the analysis of volatile compounds. sigmaaldrich.com It involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a solid or liquid sample contained in a sealed vial. sigmaaldrich.commdpi.com Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. sigmaaldrich.com After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. mdpi.com

The choice of fiber coating is crucial for the selective and efficient extraction of target analytes. For a broad range of esters and other volatile compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its ability to adsorb compounds with diverse polarities and molecular weights. tandfonline.comscielo.org.pe Optimization of extraction parameters such as temperature, extraction time, and the addition of salt can significantly enhance the recovery of volatile esters. mdpi.comscielo.org.peagriculturejournals.cz For instance, increasing the temperature can increase the vapor pressure of analytes, leading to higher concentrations in the headspace, while adding salt can decrease the solubility of analytes in the aqueous phase, promoting their release into the headspace. mdpi.comagriculturejournals.cz

| Parameter | Optimized Condition | Reference |

| Fiber Coating | DVB/CAR/PDMS | tandfonline.comscielo.org.pe |

| Extraction Temperature | 30-50°C | mdpi.comagriculturejournals.cz |

| Equilibration Time | 10-30 min | mdpi.comagriculturejournals.cz |

| Extraction Time | 20-30 min | agriculturejournals.cz |

| Salt Addition (NaCl) | 5-30% (w/v) | mdpi.comscielo.org.pe |

| Desorption Temperature | 250°C | mdpi.com |

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Detection

GC-O is particularly valuable in the food and beverage industry for identifying key odorants, including esters like this compound, that define the characteristic aroma of a product. mdpi.comnih.gov By correlating the retention time of an odor event with the data from the instrumental detector, the specific compound responsible for the aroma can be identified. nih.gov This technique helps to distinguish between the many volatile compounds present in a sample and those that are truly important to its sensory perception. mdpi.com

Aroma Extract Dilution Analysis (AEDA) for Odor Activity Evaluation

AEDA is a powerful tool for ranking the importance of odorants and identifying the key compounds responsible for a product's characteristic scent. scielo.brresearchgate.net It helps to focus further quantitative analysis and sensory studies on the most impactful aroma compounds. researchgate.net For example, AEDA can reveal that a compound present at a low concentration may have a high FD factor and thus be more significant to the aroma profile than a more abundant but less potent compound. jst.go.jp

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Ester Analysis

While GC is the predominant technique for analyzing volatile esters, High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (MS), offer alternative and complementary approaches. hplc.eu These techniques are particularly useful for the analysis of less volatile or thermally labile esters and for the simultaneous analysis of a wide range of compounds, including both aroma and taste molecules. acs.org

In HPLC and UHPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. researchgate.net Separation is based on the differential partitioning of the analytes between the two phases. researchgate.net For short-chain fatty acid esters like this compound, reversed-phase HPLC with a C18 column is commonly employed. hplc.eugerli.com Detection can be achieved using a UV detector, but for greater sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is preferred. acs.orgnih.gov UHPLC utilizes smaller particle sizes in the column, allowing for faster analysis and higher resolution compared to conventional HPLC. sielc.com

Derivatization is sometimes used in LC-MS analysis to improve the ionization efficiency and chromatographic retention of certain compounds. acs.orgnih.gov For example, derivatizing agents can be used to tag short-chain fatty acids or their esters to enhance their detection by MS. nih.gov

| Technique | Principle | Advantages | Limitations |

| GC-MS | Separation based on volatility and polarity; detection by mass spectrometry. researchgate.netmdpi.com | High sensitivity and specificity, excellent for volatile compounds, extensive spectral libraries available. nih.govmdpi.com | Not suitable for non-volatile or thermally labile compounds. |

| HS-SPME-GC-MS | Adsorption of volatiles onto a fiber followed by GC-MS analysis. sigmaaldrich.com | Solvent-free, simple, sensitive, good for trace analysis. sigmaaldrich.com | Fiber selection is critical, matrix effects can be a challenge. mdpi.com |

| GC-O | GC separation with human sensory detection. nih.gov | Directly identifies aroma-active compounds, highly sensitive to odorants. researchgate.net | Subjective, requires trained panelists, not quantitative on its own. |

| AEDA | Stepwise dilution of an extract analyzed by GC-O. jst.go.jp | Ranks the odor potency of compounds, identifies key odorants. scielo.brresearchgate.net | Time-consuming, semi-quantitative. |

| HPLC/UHPLC-MS | Liquid-phase separation with mass spectrometric detection. acs.orgresearchgate.net | Suitable for a wider range of polarities and volatilities, can analyze thermally labile compounds. acs.org | May require derivatization for some compounds, generally less sensitive for highly volatile compounds than GC. acs.orgnih.gov |

Method Validation for Quantitative Analysis

For the quantitative analysis of this compound to be reliable and accurate, the analytical method must be thoroughly validated. mdpi.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.comtandfonline.com

Linearity: This assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standard solutions at different concentrations and constructing a calibration curve. tandfonline.comd-nb.info A high coefficient of determination (R²) value (e.g., >0.99) indicates good linearity. tandfonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. tandfonline.comembrapa.br These are crucial for determining the method's sensitivity. tandfonline.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). acs.org

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. mdpi.com

A comprehensive validation process ensures that the data generated for the quantification of this compound is robust, reliable, and fit for purpose, whether for quality control, research, or regulatory compliance. tandfonline.comd-nb.info

Sensitivity and Detection Limits

The sensitivity of an analytical method is defined by its ability to detect and quantify minute amounts of a target analyte. This is typically expressed through the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com

For esters similar to this compound, such as those found in beer and wine, HS-SPME coupled with GC-MS has demonstrated excellent sensitivity. For instance, a validated method for various esters in beer reported Limits of Detection (LODs) ranging from 0.01 to 0.24 µg/L and Limits of Quantification (LOQs) from 0.02 to 0.81 µg/L. tandfonline.com Another study on volatile compounds in wine using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) achieved an LOD of 0.001 μg L−1 and an LOQ of 0.003 μg L−1 for the structurally related compound, ethyl isovalerate. embrapa.br While specific data for this compound is not always individually reported in multi-analyte studies, these values for similar esters provide a strong indication of the high sensitivity achievable with modern chromatographic techniques.

The selection of the SPME fiber coating is a critical parameter that influences sensitivity. For example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a wide range of volatile and semi-volatile compounds from various matrices. embrapa.br

Table 1: Examples of Detection and Quantification Limits for Related Esters in Beverages

| Compound | Matrix | Analytical Method | LOD (µg/L) | LOQ (µg/L) |

|---|---|---|---|---|

| Various Esters | Beer | HS-SPME-GC-SIM-MS | 0.01 - 0.24 | 0.02 - 0.81 |

| Ethyl Isovalerate | Wine | HS-SPME-GC×GC/TOFMS | 0.001 | 0.003 |

| Isoamyl Acetate (B1210297) | Wine | HS-GC-IMS | - | 1.1 - 1878 |

Precision, Accuracy, and Reproducibility

The reliability of a quantitative analytical method is underpinned by its precision, accuracy, and reproducibility.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD).

Accuracy denotes the closeness of the mean of a set of results to the actual or "true" value. It is often evaluated through recovery studies in spiked matrix samples.

Reproducibility is the precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.

A study on the determination of 84 substances from plastic food contact materials in food simulants using liquid-liquid extraction followed by GC-MS analysis demonstrated good accuracy and precision. For the majority of the substances, recoveries were between 70–115% with relative standard deviations (RSDs) smaller than 20% at three different concentration levels. europa.eu In the analysis of flavorings in alcoholic beverages, a validated HS-SPME-GC-MS method showed repeatability (intra-day precision) with RSD values between 1% and 30%, and reproducibility (inter-day precision) with RSDs between 1% and 18%. The accuracy, determined through recovery experiments, ranged from 81% to 118%. researchgate.net

For the analysis of short and branched-chain fatty acids, which are structurally related to the isovalerate moiety of this compound, a validated GC-MS method in human stool samples showed excellent intra- and inter-day accuracy (ranging from -13.25% to 9.91% deviation from the nominal concentration) and precision (CV from 0.21% to 2.84%). researchgate.net

Table 2: Indicative Precision and Accuracy Data for Related Volatile Compounds

| Analytical Method | Matrix | Precision (RSD %) | Accuracy (Recovery %) |

|---|---|---|---|

| LLE-GC-MS | Food Simulants | < 20 | 70 - 115 |

| HS-SPME-GC-MS | Alcoholic Beverages | 1 - 30 | 81 - 118 |

| GC-MS | Human Stool | 0.21 - 2.84 | 85.04 - 106.59 |

Selectivity and Matrix Effects in Complex Samples

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. In complex matrices such as food, beverages, and biological samples, co-eluting compounds can interfere with the analyte signal, leading to inaccurate quantification. The use of GC-MS provides high selectivity due to the unique mass spectrum of each compound, which acts as a chemical fingerprint. nih.gov Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode further enhances selectivity by monitoring only specific ions characteristic of the target analyte, thereby reducing background noise and interference. nih.gov

Matrix effects are a significant challenge in the analysis of trace compounds in complex samples. These effects arise from the alteration of the analyte's ionization efficiency or signal intensity due to the presence of other components in the matrix. chromatographyonline.com In the context of this compound analysis in beverages like wine, the matrix is composed of water, ethanol (B145695), sugars, acids, and phenolic compounds, all of which can influence the volatility and extraction efficiency of the analyte. researchgate.net

To mitigate matrix effects, several strategies are employed:

Internal Standards: The use of an internal standard, a compound with similar chemical properties to the analyte that is added to the sample in a known concentration, is a common practice. Stable isotope-labeled analogues of the analyte are considered the gold standard for internal standards as they have nearly identical physicochemical properties and elution behavior to the native compound, effectively compensating for matrix-induced variations. researchgate.net

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal. nih.gov

Matrix-Matched Calibration: This involves preparing calibration standards in a matrix that is similar to the sample being analyzed. This helps to compensate for any systematic errors caused by the matrix. chromatographyonline.com

Optimized Sample Preparation: Techniques like HS-SPME are designed to selectively extract volatile compounds like this compound from the complex non-volatile matrix, thereby reducing matrix interference. mdpi.com The choice of SPME fiber coating and extraction conditions (e.g., temperature, time) can be optimized to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances. nih.gov

For instance, in the analysis of personal care products in hydroalcoholic gels, sample dilution was assessed to minimize matrix effects and allow for quantification using external calibration. nih.gov In wine analysis, the use of polydeuterated internal standards in a HS-SPME-GC-MS method was shown to effectively account for matrix effects arising from variations in ethanol content, ionic strength, and pH. researchgate.net

Role and Applications of Isopropyl Isovalerate in Specific Industries

Flavor Chemistry and Food Science

In the realm of flavor chemistry, isopropyl isovalerate is recognized as a synthetic flavoring agent. Its primary contribution is the impartation of fruity notes to a variety of food and beverage products.

This compound is characterized by a fruity flavor profile, often described as having sweet, apple-like notes. This quality makes it a useful ingredient for flavor manufacturers aiming to create or enhance fruit-like tastes in products such as non-alcoholic beverages and frozen dairy items.

The fruity aroma of this compound is a direct consequence of its molecular structure, a principle central to structure-odor relationship (SOR) studies. Esters, as a class of organic compounds with the general structure R-COO-R', are widely associated with pleasant, fruity smells. askiitians.comimbibeinc.comvedantu.com This is largely due to their volatility, which allows the molecules to travel from the food or beverage to olfactory receptors in the nose. vedantu.com

Quantitative structure-activity relationship (QSAR) studies have been employed to understand and predict the sensory properties of aliphatic esters. nih.govperfumerflavorist.com Research indicates that specific molecular features are correlated with the perception of fruitiness. perfumerflavorist.com These studies model how the size, shape, and electronic properties of the ester molecule interact with olfactory receptors. For aliphatic esters like this compound, descriptors related to the carbonyl group (C=O) and the oxygen atom of the alcohol moiety are significant in predicting the intensity of the fruity character. nih.gov The specific combination of the branched isovalerate group and the isopropyl alcohol group in this compound results in its characteristic fruity, apple-like sensory perception.

Fragrance and Perfumery Chemistry

The pleasant and distinct aroma of this compound makes it a functional ingredient in the fragrance and perfumery industry, where it is used to build and enhance scent compositions.

The olfactory profile of this compound is consistently described as a "fruity type" odor. thegoodscentscompany.com Its light and sweet characteristics make it a versatile component in fragrance formulations, often used as a modifier note to add a specific fruity dimension to a scent.

Due to its fruity character, this compound blends well with a variety of other fragrance notes. This allows perfumers to use it in diverse fragrance families, from light florals to warm gourmands. Its blending properties are summarized in the table below.

| Fragrance Family | Blending Notes | Resulting Scent Profile |

| Floral | Jasmine, Peony, Cherry Blossom | Creates a light, romantic, and refreshing fruity-floral combination. scentopia-singapore.com |

| Fruity | Citrus (Lemon, Orange), Berries (Strawberry, Raspberry), Tropical Fruits (Pineapple, Mango) | Enhances and adds complexity to other fruit notes, creating a vibrant and juicy scent. scentopia-singapore.comwikipedia.org |

| Gourmand/Sweet | Vanilla, Creamy Notes | Adds a warm, sweet, and inviting character to the fruity note. lemon8-app.com |

| Musk/Woody | Musk, Sandalwood | Provides depth and longevity, balancing the light fruitiness with a richer base. lemon8-app.com |

Future Research Directions and Emerging Trends

Development of Novel Biocatalytic Systems for Sustainable Isopropyl Isovalerate Production

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes, and the production of flavor and fragrance esters like this compound is no exception. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a promising alternative to traditional chemical synthesis. Future research in this area is focused on developing novel and efficient biocatalytic systems for the sustainable production of this compound.

A key area of investigation is the use of lipases, which are enzymes that can catalyze the esterification of an alcohol and a carboxylic acid. The use of immobilized lipases, where the enzyme is attached to a solid support, is particularly attractive as it allows for easier separation of the catalyst from the reaction mixture, enzyme reuse, and continuous process operation. csic.esmdpi.com Research into the enzymatic synthesis of similar esters, such as isoamyl isovalerate and isopropyl palmitate, has demonstrated the feasibility of this approach. csic.esrsc.org For instance, studies have shown high conversion rates in solvent-free systems using immobilized lipases like Novozym 435® (lipase B from Candida antarctica) and Lipozyme RM IM® (lipase from Rhizomucor miehei). csic.es

Future efforts will likely concentrate on:

Screening for Novel Lipases: Identifying new lipases from diverse microbial sources with high selectivity and activity for the synthesis of this compound.

Protein Engineering: Modifying the structure of existing lipases through techniques like directed evolution to enhance their stability, activity, and specificity towards isovaleric acid and isopropanol (B130326).

Immobilization Techniques: Developing advanced immobilization strategies, such as using polymer brushes on nanoparticles, to improve the stability and reusability of the biocatalyst, especially in non-aqueous media. d-nb.info

Process Optimization: Optimizing reaction conditions, such as temperature, substrate molar ratio, and water removal, to maximize the yield and productivity of this compound in bioreactors. csic.esunimi.it

| Biocatalyst System | Substrates | Key Findings | Reference |

| Immobilized lipase (B570770) from Rhizomucor miehei | Isoamyl alcohol and isovaleric acid | Multivariate analysis used to optimize the synthesis of isoamyl isovalerate. | csic.es |

| Novozym 435® | Palm fatty acid distillate and n-butanol | Achieved maximum conversions higher than 90% in a solvent-free system. | csic.es |

| Immobilized Lipase B from Candida antarctica on polymer brushes | 4-methylumbelliferyl butyrate (B1204436) and isopropyl alcohol | Successful transesterification in isopropyl alcohol, demonstrating suitability for non-native media. | d-nb.info |

The development of robust and efficient biocatalytic systems will not only provide a sustainable route for the production of this compound but also contribute to the broader bio-based economy.

Exploration of Untapped Natural Sources and Biosynthetic Pathways

This compound has been identified as a volatile compound in a limited number of natural sources. nih.gov Expanding the search for this ester in a wider range of plants, fruits, and microorganisms could reveal new, commercially viable natural sources and provide insights into its ecological role.

Known natural occurrences of this compound are still relatively scarce. It has been reported in pilot whales (Globicephala melas and Globicephala macrorhynchus) and in the fruit of Heracleum paphlagonicum. nih.govthegoodscentscompany.com Further exploration of the volatile profiles of various plant species, particularly those known for their fruity or pungent aromas, may lead to the discovery of new natural sources.

A more fundamental area of future research lies in elucidating the biosynthetic pathways leading to this compound in natural systems. The biosynthesis of isovalerate, a precursor to this compound, is linked to the metabolism of the amino acid leucine (B10760876). asm.orgasm.org In some anaerobic bacteria, a pathway involving the carboxylation of isovalerate has been identified as a key step in leucine biosynthesis. asm.orgresearchgate.net In other organisms, the isopropylmalate (IPM) pathway is the primary route for leucine synthesis. asm.org

Future research will likely focus on:

Metabolomic Profiling: Utilizing advanced analytical techniques to screen a wide variety of biological samples for the presence of this compound and other related esters.

Gene and Enzyme Discovery: Identifying the genes and enzymes responsible for the final esterification step that combines isovalerate (or its activated form, isovaleryl-CoA) with isopropanol to form this compound.

Metabolic Engineering: Genetically modifying microorganisms like Escherichia coli or yeast to create microbial cell factories capable of producing this compound from simple sugars through engineered metabolic pathways. researchgate.netresearchgate.net This approach has already shown promise for the production of isovaleric acid. researchgate.net

| Natural Source | Organism Type | Reference |

| Pilot whale | Animal | nih.gov |

| Arctostaphylos uva-ursi (Bearberry) | Plant | nih.gov |

| Globicephala macrorhynchus (Short-finned pilot whale) | Animal | nih.gov |

| Heracleum paphlagonicum | Plant | thegoodscentscompany.com |

| Plum | Plant | researchgate.net |

Understanding the natural production of this compound will not only open up new avenues for its sourcing but also provide the genetic blueprints for its biotechnological production.

Advanced Analytical Methodologies for Trace Analysis in Complex Matrices

This compound is often present at trace levels in complex mixtures such as food, beverages, and biological samples. The accurate and sensitive detection of this compound is crucial for quality control, flavor profiling, and metabolomic studies. Future research in analytical chemistry will continue to push the boundaries of detection, enabling the quantification of this compound at ever-lower concentrations.

Current methods for the analysis of volatile compounds like this compound predominantly rely on gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netresearchgate.net Sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) are often employed to extract and concentrate volatile compounds from the sample matrix before analysis. researchgate.netresearchgate.net

Emerging trends in this field include:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): This technique provides significantly higher resolution and peak capacity compared to conventional GC-MS, allowing for the separation of co-eluting compounds in highly complex samples. This can lead to a more accurate identification and quantification of trace components like this compound in fermented beverages. core.ac.uk

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS): GC-IMS is a rapid and sensitive technique for the detection of volatile organic compounds (VOCs). rsc.org Its application in food analysis is growing, and it holds potential for the rapid screening of food products for specific flavor compounds, including this compound.

Direct-Injection Mass Spectrometry (DIMS): Techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS) allow for the real-time analysis of volatile compounds directly from the sample headspace without the need for chromatographic separation. mdpi.com These methods are particularly useful for monitoring flavor release or changes in aroma profiles over time.

| Analytical Technique | Principle | Advantages for this compound Analysis | Reference |

| Headspace Solid-Phase Microextraction (HS-SPME) | Extraction and concentration of volatile analytes onto a coated fiber. | Simple, solvent-free sample preparation for GC-MS analysis. | researchgate.netresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by GC followed by detection and identification by MS. | A well-established and robust method for the identification and quantification of volatile compounds. | researchgate.netresearchgate.net |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) | Two columns with different stationary phases provide enhanced separation. | High-resolution analysis of complex volatile profiles, improving detection of trace compounds. | core.ac.uk |

| Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) | Separation based on gas chromatographic retention time and ion mobility in an electric field. | Rapid and sensitive detection of volatile organic compounds. | rsc.org |

| Direct-Injection Mass Spectrometry (DIMS) | Real-time analysis of volatiles without chromatographic separation. | High-throughput screening and monitoring of dynamic changes in flavor profiles. | mdpi.com |

The development of these advanced analytical methodologies will provide more detailed and accurate information on the occurrence and concentration of this compound in various matrices, contributing to a better understanding of its role in flavor and biological systems.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Biotechnology, and Sensory Science

The future of this compound research lies in the convergence of multiple scientific disciplines. The synergistic combination of synthetic chemistry, biotechnology, and sensory science will be crucial for developing innovative applications and a deeper understanding of this compound.

Synthetic Chemistry and Biotechnology: The development of hybrid "Bio-Catalytic conversion" processes represents a powerful interdisciplinary approach. researchgate.net In such a system, biotechnology could be used to produce a precursor molecule like isovaleric acid from renewable feedstocks, and then synthetic chemistry could be employed for the final conversion to this compound or other derivatives. This integration allows for the sustainable production of a wide range of chemicals.

Synthetic Chemistry and Sensory Science: Synthetic chemistry provides the tools to create a wide array of ester compounds with varying structures. By systematically synthesizing and evaluating the sensory properties of these compounds, researchers can develop structure-activity relationships that can guide the design of new flavor and fragrance ingredients with specific desired aroma characteristics.

This interdisciplinary approach will be essential for:

Developing sustainable and cost-effective production methods for this compound and other esters.

Designing novel flavor and fragrance compositions with tailored sensory profiles.

Understanding the complex interactions between volatile compounds and sensory receptors.

The continued collaboration between chemists, biotechnologists, and sensory scientists will undoubtedly lead to new discoveries and applications for this compound, solidifying its importance in the food, fragrance, and chemical industries.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for isopropyl isovalerate, and how can reaction efficiency be optimized?

- Methodological Answer: this compound is synthesized via acid-catalyzed esterification of isovaleric acid with isopropyl alcohol. Key steps include:

- Using concentrated sulfuric acid (0.5–1% w/w) as a catalyst under reflux conditions (60–80°C) .

- Monitoring reaction progress via gas chromatography (GC) to optimize molar ratios (typically 1:1.2 acid-to-alcohol) and minimize side products .

- Purification via fractional distillation (boiling point: ~144–146°C) or liquid-liquid extraction with sodium bicarbonate to remove unreacted acid .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer:

- Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS : Ideal for volatile esters in fruit or insect pheromone studies, with detection limits as low as 0.1 ppm .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, particularly for distinguishing this compound from positional isomers (e.g., isoamyl derivatives) .

- Infrared (IR) Spectroscopy : Validates functional groups (C=O stretch at ~1740 cm⁻¹, ester C-O at ~1250 cm⁻¹) .

Q. What role does this compound play in plant-fungal or plant-insect interactions, and how can these be modeled experimentally?

- Methodological Answer:

- Ecological Studies : Use olfactometer assays to test insect behavioral responses (e.g., Drosophila suzukii attraction/repulsion) .

- Field Trials : Deploy synthetic esters in controlled environments to mimic volatile organic compound (VOC) profiles of host plants .

Advanced Research Questions

Q. How do isotopic labeling techniques (e.g., ¹³C or ²H) clarify the metabolic fate of this compound in mammalian systems?

- Methodological Answer:

- Administer isotopically labeled isovalerate (e.g., [3-¹³C]-isovalerate) to liver slices or cell cultures to track incorporation into acetoacetate via β-oxidation .

- Use mass spectrometry to trace labeled carbons in ketone bodies, confirming the isopropyl group’s contribution to cholesterol biosynthesis .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inert properties) of this compound?

- Methodological Answer:

- Comparative Dose-Response Studies : Test ester concentrations across microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) under standardized conditions .

- Meta-Analysis : Aggregate data from GC-MS and bioassay studies to identify confounding variables (e.g., matrix effects in plant extracts) .

Q. How can computational modeling (e.g., QSAR or molecular docking) predict the environmental persistence or toxicity of this compound?

- Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) : Input ester physicochemical properties (logP, vapor pressure) to estimate biodegradation rates .

- Molecular Dynamics Simulations : Model interactions with insect odorant-binding proteins to explain species-specific olfactory responses .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing clustering patterns in this compound concentration data across plant cultivars?

- Methodological Answer:

- Principal Component Analysis (PCA) : Reduces dimensionality of GC-MS datasets to identify dominant ester clusters (e.g., in jackfruit varieties) .

- Hierarchical Clustering : Group samples by Euclidean distance metrics to reveal chemotaxonomic relationships .

Q. How do stability studies under varying pH and temperature conditions inform storage protocols for this compound in laboratory settings?

- Methodological Answer:

- Accelerated Degradation Tests : Incubate esters at 40°C/75% RH for 6–12 weeks, analyzing hydrolytic breakdown via GC .

- pH-Dependent Kinetics : Use buffer solutions (pH 2–9) to quantify ester hydrolysis rates, with Arrhenius modeling to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.